4-(4-Nitrobenzoyl)pyridine
Description
Contextual Significance within Organic Synthesis and Advanced Chemical Sciences
4-(4-Nitrobenzoyl)pyridine and its derivatives serve as important intermediates and building blocks in organic synthesis. The benzoylpyridine framework is a recognized scaffold in medicinal chemistry, with derivatives being investigated for a range of biological activities. cymitquimica.comnih.gov Research has shown that compounds in this class can act as tubulin polymerization inhibitors, possessing potent antiproliferative properties against cancer cell lines. acs.org
In the realm of materials science, benzoylpyridines are explored for their potential in creating functional materials. For instance, derivatives have been studied for their electrochromic properties, which allow for reversible color changes upon electrochemical reaction, suggesting applications in display devices. psu.edu Furthermore, the donor-acceptor structure inherent in some benzoylpyridine derivatives makes them candidates for thermally activated delayed fluorescence (TADF) emitters and nonlinear optical (NLO) materials. bohrium.comfrontiersin.org The ability of the pyridine (B92270) nitrogen to coordinate with metal ions also makes these compounds valuable ligands in coordination chemistry, leading to the development of novel metal complexes and catalysts. cymitquimica.comnih.govcolab.wsmdpi.com
Overview of Key Structural Features and Their Chemical Implications
The chemical structure of this compound is defined by three key functional components: a nitrophenyl group, a carbonyl bridge, and a pyridine moiety. ontosight.ai The interplay of these features dictates the molecule's electronic properties, reactivity, and potential applications.
| Structural Moiety | Key Chemical Implications |
| Nitrophenyl Group | The nitro (NO₂) group is a strong electron-withdrawing group. Its presence significantly influences the electronic distribution across the molecule, making the attached benzoyl portion electrophilic. This group is often associated with specific biological activities and can be chemically reduced to an amino (NH₂) group, providing a route for further functionalization. |
| Carbonyl Group | The ketone (C=O) linker connects the two aromatic rings. It maintains the conjugation between the rings to some extent, while also introducing a polar site capable of participating in hydrogen bonding. This group is a key feature for the reactivity of the molecule in various synthetic transformations. |
| Pyridine Moiety | As a basic heterocyclic aromatic compound, the pyridine ring's nitrogen atom imparts specific properties. wikipedia.orgresearchgate.net It makes the ring system electron-deficient, which can facilitate nucleophilic substitution reactions. wikipedia.org The nitrogen's lone pair of electrons allows the molecule to act as a ligand, coordinating with metal ions to form complexes. scirp.org This moiety is a common pharmacophore in many biologically active compounds. researchgate.net |
Historical Trajectories and Current Research Trends for Related Functionalized Benzoylpyridines
The history of pyridine chemistry dates back to the mid-19th century, with its initial isolation from coal tar. researchgate.net The synthesis of functionalized derivatives, including benzoylpyridines, has since become a fundamental area of organic chemistry. Early synthetic methods often relied on classical reactions such as Friedel-Crafts acylation.
Current research has shifted towards developing more efficient and sustainable synthetic methodologies. A notable trend is the use of modern techniques like flow chemistry, which allows for increased scalability and reproducibility. nih.govacs.org Recent advancements include catalyst-free, light-driven reductive arylation strategies to form the diaryl ketone scaffold, followed by oxidation. nih.govacs.org These methods offer milder reaction conditions and access to a wide range of electronically diverse benzoylpyridines. nih.gov
The application focus for functionalized benzoylpyridines is increasingly in medicinal chemistry and materials science. Researchers are actively designing and synthesizing novel benzoylpyridine derivatives to act as highly potent anticancer agents. acs.org There is also significant exploration into their use as photosensitizers and in the development of advanced organic materials with specific optical and electronic properties. frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(10-5-7-13-8-6-10)9-1-3-11(4-2-9)14(16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJABSZYPOTETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290991 | |
| Record name | (4-Nitrophenyl)-4-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39055-88-4 | |
| Record name | (4-Nitrophenyl)-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39055-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenyl)-4-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Nitrobenzoyl Pyridine and Its Direct Precursors
Acylation Reactions Involving 4-Nitrobenzoyl Chloride
Direct acylation of pyridine (B92270) with 4-nitrobenzoyl chloride, analogous to a Friedel-Crafts reaction, is generally challenging. The lone pair of electrons on the pyridine nitrogen atom readily reacts with the Lewis acid catalyst or the acyl chloride itself, forming a pyridinium (B92312) salt. This deactivates the ring, making it highly resistant to electrophilic substitution. Consequently, alternative strategies and specific catalytic systems are often employed to achieve the desired acylation.
The direct reaction of 4-nitrobenzoyl chloride with pyridine is not a straightforward electrophilic aromatic substitution. The nitrogen atom of the pyridine ring is more nucleophilic than the carbon atoms, leading to the formation of an N-acylpyridinium salt. While this intermediate is highly reactive, it does not typically lead to C-acylation of another pyridine molecule. Instead, these intermediates are often utilized in reactions where the acyl group is transferred to another nucleophile.
To facilitate the formation of aryl pyridyl ketones, various catalysts and reagents are employed to either activate the pyridine ring or the acylating agent in a manner that favors C-C bond formation.
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst in a wide range of reactions, including acylations. semanticscholar.orgresearchgate.net It reacts with acylating agents to form a highly reactive N-acylpyridinium intermediate, which is more efficient at acylating nucleophiles than the original acylating agent. semanticscholar.org While typically used for esterifications and amidations, its role in promoting C-acylation of pyridine derivatives is also being explored.
Cesium Carbonate (Cs2CO3): Cesium carbonate is a mild and effective base in various organic transformations, including alkylation and arylation reactions. tandfonline.comresearchgate.net Its high solubility in many organic solvents enhances its reactivity. tandfonline.com In the context of pyridine chemistry, Cs2CO3 has been used to promote N-alkylation of pyridine derivatives. tandfonline.com While its direct role as a catalyst for the C-acylation of pyridine with 4-nitrobenzoyl chloride is not extensively documented, its basicity can be crucial in reactions involving deprotonation steps or in neutralizing acidic byproducts. Cesium carbonate has been shown to be an effective base in copper-catalyzed O-arylation of phenols with aryl halides, demonstrating its utility in coupling reactions involving aromatic rings. researchgate.net
Triethylamine (B128534) (TEA): Triethylamine is a commonly used organic base in acylation reactions. scispace.comresearchgate.net Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed during the reaction between an acyl chloride and a nucleophile. scispace.com This prevents the protonation of other basic species in the reaction mixture, such as pyridine or other catalysts, which would otherwise deactivate them. In some cases, the choice between pyridine and triethylamine as a base can influence the reaction yield, with factors such as basicity and steric hindrance playing a role. jocpr.com
Propylene Oxide: Propylene oxide can be used as an acid scavenger in chemical reactions. google.com It reacts with acids like HCl to form non-interfering byproducts, such as chloropropanols. This can be an alternative to using amine bases like triethylamine, especially when the presence of amine salts could complicate the purification process. Its application is particularly noted in peptide synthesis to neutralize acid during deprotection steps. google.com
The choice of solvent and the optimization of reaction conditions such as temperature and duration are critical for the successful synthesis of 4-(4-nitrobenzoyl)pyridine. Polar aprotic solvents like dimethylformamide (DMF) are often used as they can dissolve a wide range of reactants and are stable under many reaction conditions. tandfonline.com Temperature plays a crucial role; for instance, in cesium carbonate-mediated reactions, temperatures around 100-105°C have been found to be effective for alkylations of pyridyl imidazoles. tandfonline.com Reaction times can vary significantly, from a few hours to over a day, and are typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.
Table 1: Summary of Catalysts and Reagents in Acylation Reactions
| Catalyst/Reagent | Primary Role | Relevant Applications |
|---|---|---|
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic catalyst | Acyl transfer reactions, esterifications, amidations |
| Cesium Carbonate (Cs2CO3) | Base | N-alkylation of pyridines, base in cross-coupling reactions |
| Triethylamine (TEA) | Acid scavenger | Neutralizes HCl in acylation reactions |
| Propylene Oxide | Acid scavenger | Neutralizes acid byproducts |
Alternative Synthetic Pathways for the this compound Framework
Given the challenges of direct acylation, several alternative strategies have been developed to construct the this compound framework. These methods often involve the use of pre-functionalized pyridine derivatives or organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming C-C bonds.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a pyridylboronic acid) with an organohalide (e.g., 4-nitrobenzoyl chloride) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used for the synthesis of biaryl compounds and offers good functional group tolerance. wikipedia.org The reaction of 4-nitrobenzoyl chloride with various arylboronic acids has been shown to proceed with high yields. nih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. thermofisher.com It has been successfully used to synthesize ketones from acyl chlorides. wikipedia.org
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. nih.govorganic-chemistry.org While not a direct route to ketones, it is a fundamental C-C bond-forming reaction in the synthesis of complex organic molecules. youtube.com
Reaction of Organometallic Pyridine Derivatives:
The reaction of 4-lithiopyridine (B8661376) with aromatic nitriles, such as 4-nitrobenzonitrile, can lead to the formation of (4-pyridyl)-aryl ketones. jocpr.com This approach involves the nucleophilic attack of the lithiated pyridine on the nitrile carbon, followed by hydrolysis to yield the ketone.
Similarly, a 4-pyridyl Grignard reagent can be reacted with an acyl chloride like 4-nitrobenzoyl chloride to form the desired ketone.
Table 2: Overview of Alternative Synthetic Pathways
| Synthetic Pathway | Key Reactants | Catalyst/Reagent |
|---|---|---|
| Suzuki Coupling | 4-Pyridylboronic acid, 4-Nitrobenzoyl chloride | Palladium catalyst, Base |
| Stille Coupling | 4-Pyridylstannane, 4-Nitrobenzoyl chloride | Palladium catalyst |
| Reaction with Organolithium | 4-Lithiopyridine, 4-Nitrobenzonitrile | - |
| Reaction with Grignard Reagent | 4-Pyridylmagnesium halide, 4-Nitrobenzoyl chloride | - |
Purification and Isolation Techniques for Research-Grade Material
Obtaining high-purity this compound is essential for its use in research and further synthetic applications. The primary methods for purification are recrystallization and column chromatography.
Recrystallization: This is a common and effective technique for purifying solid compounds. mt.comlibretexts.org The choice of solvent is critical and is based on the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. For nitro-substituted aromatic ketones, common recrystallization solvents include ethanol, acetone (B3395972), or mixtures of solvents like ethanol-water or acetone-hexane. utoronto.ca The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration. libretexts.org
Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. rnlkwc.ac.inijcrt.org For pyridyl ketones, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents of varying polarity. A typical eluent system for separating moderately polar compounds like this compound could be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.org The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
The electronic absorption properties of 4-(4-Nitrobenzoyl)pyridine are dictated by the presence of multiple chromophores within its structure: the pyridine (B92270) ring, the phenyl ring, and the nitro group, all connected through a carbonyl bridge. These moieties give rise to characteristic electronic transitions, primarily of π→π* and n→π* types. The conjugated system extending across the benzoyl and pyridine rings is expected to result in complex absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.
Absorption Maxima and Molar Absorptivity Analysis
Specific experimental data for the absorption maxima (λmax) and molar absorptivity (ε) of this compound are not extensively documented in a survey of current literature. However, based on its constituent parts, intense absorptions corresponding to π→π* transitions are anticipated, originating from the aromatic systems. A less intense absorption corresponding to the n→π* transition of the carbonyl group is also expected. For comparison, pyridine itself exhibits absorption maxima around 250-262 nm. researchgate.net The extended conjugation and the presence of the electron-withdrawing nitro group in this compound would likely shift these absorptions.
Influence of Solvent Polarity on Electronic Spectra
The electronic absorption spectrum of this compound is expected to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. The nature of these shifts provides insight into the change in the molecule's dipole moment upon electronic excitation.
π→π Transitions:* For these transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.
n→π Transitions:* These transitions generally experience a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more than the excited state, thereby increasing the energy of the transition.
While the general principles of solvatochromism are well-established, specific studies detailing these effects on this compound are sparse. scirp.orgrsc.orgmdpi.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of a compound and elucidating its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₈N₂O₃, giving it a calculated molecular weight of approximately 228.21 g/mol .
Table 1: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Plausible Ion Structure | Fragment Lost |
|---|---|---|
| 228 | [C₁₂H₈N₂O₃]⁺• | (Molecular Ion) |
| 150 | [C₇H₄NO₃]⁺ | C₅H₄N• (Pyridyl radical) |
| 106 | [C₆H₄NO]⁺ | C₆H₄NO₂• (Nitrophenyl radical) |
This proposed pathway suggests that the most abundant fragment ions would likely be the 4-nitrobenzoyl cation (m/z 150) and the 4-pyridoyl cation (m/z 106). acs.org
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Although the crystal structure for neutral this compound has not been reported, a detailed analysis of the closely related salt, 1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate (B79767) , provides significant insight into the molecule's structural characteristics. iucr.orgresearchgate.net
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
The crystal structure of 1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate was determined by single-crystal X-ray diffraction, revealing its atomic arrangement and packing in the crystal lattice. iucr.orgresearchgate.net The compound crystallizes in the triclinic space group P-1 with one cation and one perchlorate anion in the asymmetric unit. iucr.org
Table 2: Crystallographic Data for 1-Methyl-4-(4-nitrobenzoyl)pyridinium Perchlorate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₁N₂O₃⁺·ClO₄⁻ | iucr.org |
| Molecular Weight | 342.69 | iucr.org |
| Crystal System | Triclinic | iucr.org |
| Space Group | P-1 | iucr.org |
| a (Å) | 7.9240 (3) | iucr.org |
| b (Å) | 7.9800 (3) | iucr.org |
| c (Å) | 12.6350 (6) | iucr.org |
| α (°) | 105.980 (2) | iucr.org |
| β (°) | 104.119 (1) | iucr.org |
| γ (°) | 99.138 (1) | iucr.org |
| Volume (ų) | 722.67 (5) | iucr.org |
The crystal packing is characterized by infinite aromatic stacks extending along the a-axis direction. These stacks are formed by the benzene (B151609) units of adjacent molecules. The structure is further stabilized by π–π stacking interactions between pyridinium (B92312) units and weak C—H···O hydrogen bonds involving the carbonyl and nitro oxygen atoms. iucr.orgresearchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The analysis of the crystal structure of 1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate reveals a significantly twisted conformation rather than a planar one. iucr.orgresearchgate.net
Dihedral Angles : The two aromatic rings (the N-methylpyridinium and the nitrophenyl ring) are twisted relative to each other by a dihedral angle of 56.19 (3)°. iucr.orgresearchgate.net This twist disrupts the π-conjugation across the carbonyl bridge. Furthermore, the nitro group is not coplanar with the benzene ring to which it is attached, showing a twist of 36.43 (4)°. iucr.orgresearchgate.net
Bond Lengths and Angles : The bond lengths and angles within the aromatic rings and the perchlorate anion are within the expected ranges for such fragments. The geometry around the central carbonyl group is largely planar, as anticipated. iucr.org
These structural features, particularly the pronounced twist between the ring systems, are crucial for understanding the molecule's electronic properties and packing behavior in the solid state.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization
Following a comprehensive search of scientific literature and crystallographic databases, detailed research findings specifically concerning the use of Powder X-ray Diffraction (PXRD) for the characterization of polymorphism and crystalline phases of This compound are not publicly available.
Powder X-ray Diffraction is a fundamental and powerful analytical technique for the solid-state characterization of crystalline materials. It is widely employed in pharmaceutical and materials science to identify different crystalline forms, or polymorphs, of a single compound. Polymorphs, while chemically identical, possess distinct crystal structures which can lead to significant differences in physical properties such as solubility, stability, and melting point.
The standard methodology for such an investigation involves several steps:
Sample Preparation: A fine, homogenous powder of the material is prepared to ensure that the crystallites are randomly oriented.
Data Acquisition: The powdered sample is exposed to a monochromatic X-ray beam and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase.
In a typical study on a new compound like This compound , researchers would perform a polymorph screen, attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each distinct crystalline form identified would be analyzed by PXRD. The resulting diffraction patterns would be compared to identify unique phases.
For each potential polymorph, the PXRD data would be presented in a table, typically including the 2θ angle, the corresponding d-spacing (the distance between crystal lattice planes), and the relative intensity of each diffraction peak.
Representative Data Table for a Hypothetical Polymorph (Form I)
This table is for illustrative purposes only and does not represent actual data for this compound.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 45 |
| 16.6 | 5.34 | 100 |
| 21.1 | 4.21 | 70 |
Furthermore, if single crystals of a polymorph can be grown, single-crystal X-ray diffraction (SCXRD) is used to solve the crystal structure. The theoretical powder pattern can then be calculated from the SCXRD data and compared with the experimental PXRD pattern to confirm the phase purity of the bulk sample.
Despite the established importance of this technique, no published studies were found that applied PXRD to investigate the polymorphic behavior of This compound . Therefore, no experimental data tables or detailed research findings on its different crystalline phases can be provided.
Reactivity and Reaction Mechanism Studies of 4 4 Nitrobenzoyl Pyridine
Reactivity at the Pyridine (B92270) Nitrogen (e.g., Quaternization, Coordination to Metal Centers)
The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophiles and a coordination site for metal ions.
Quaternization: The pyridine nitrogen can be readily alkylated to form quaternary pyridinium (B92312) salts. google.comgoogle.com This reaction enhances the reactivity of the pyridine ring towards nucleophilic substitution. google.comgoogle.com For instance, quaternization with reagents like acrylamide (B121943) can be catalyzed by strong acids with a pKa of less than about 3, at temperatures ranging from 25°C to 150°C. google.com The formation of these quaternary salts activates the 4-position of the pyridine ring, making it more susceptible to nucleophilic attack. google.com Poly(4-vinylpyridine) can also be quaternized using methyl iodide to form N-methylated derivatives. nih.gov
Coordination to Metal Centers: The nitrogen atom of the pyridine ring in 4-(4-nitrobenzoyl)pyridine and its derivatives can coordinate to various transition metal ions, forming metal complexes. wikipedia.orgjscimedcentral.com Pyridine is considered a weak pi-acceptor ligand. wikipedia.org The coordination of pyridine to a metal center can influence the electronic properties of the complex. jscimedcentral.com For example, a Zn(II) complex with 2,6-bis(4-nitrobenzamido)pyridine has been synthesized and characterized. its.ac.id The geometry of the resulting metal complex depends on the metal ion and the other ligands present. For example, Co(II) can form both tetrahedral and octahedral complexes. wikipedia.org The ability of the pyridine nitrogen to coordinate with metal ions is a fundamental aspect of its chemistry, leading to the formation of a wide array of coordination compounds with diverse structures and properties. uobaghdad.edu.iqnih.govrsc.org
Transformations Involving the Nitro Group (e.g., Reduction to Amino Derivatives, Nucleophilic Aromatic Substitution)
The strongly electron-withdrawing nitro group on the benzoyl ring is a key site of reactivity.
Reduction to Amino Derivatives: The nitro group can be reduced to a primary amino group under various conditions. Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like iron in acetic acid or tin(II) chloride. nih.govevitachem.com For example, the reduction of a related nitro compound to its amino derivative was achieved using iron in acetic acid. nih.gov Another method involves the use of titanium(III) chloride in an acetate (B1210297) buffer. rsc.org This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can then undergo further reactions such as acylation. nih.gov
Nucleophilic Aromatic Substitution: The nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). evitachem.com This allows for the displacement of the nitro group or other leaving groups on the ring by nucleophiles. The presence of the electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution. masterorganicchemistry.com
Reactions at the Ketone Carbonyl Group (e.g., Additions, Condensations, Oxidations)
The carbonyl group of the ketone provides another reactive center in the molecule.
Additions: The carbonyl carbon is electrophilic and can be attacked by nucleophiles in addition reactions. libretexts.org For example, alcohols can add to the carbonyl group to form hemiacetals and subsequently acetals, typically under acidic conditions. libretexts.org
Condensations: Ketones with alpha-hydrogens can undergo aldol (B89426) condensation reactions in the presence of a base to form β-hydroxy ketones, which can then dehydrate to yield α,β-unsaturated ketones. vanderbilt.edulkouniv.ac.in
Oxidations: While ketones are generally resistant to mild oxidation, strong oxidizing agents can cleave the C-C bonds adjacent to the carbonyl group at high temperatures. lkouniv.ac.in
Aromatic Substitution Reactions on the Benzene and Pyridine Rings
Both the pyridine and the benzene rings can undergo substitution reactions, although their reactivity differs significantly.
Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. gcwgandhinagar.comstackexchange.com Electrophilic attack, if it occurs, is favored at the 3-position. gcwgandhinagar.com Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comechemi.comyoutube.com This is because the nitrogen can stabilize the negative charge in the intermediate formed during nucleophilic attack at these positions. stackexchange.comechemi.com
Benzene Ring: The benzene ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. masterorganicchemistry.com The nitro group directs incoming nucleophiles to the ortho and para positions relative to itself.
Mechanistic Investigations through Kinetic and Isotopic Labeling Studies
The mechanisms of reactions involving this compound and related compounds have been investigated using various techniques to understand reaction pathways, intermediates, and transition states.
Mechanistic studies often focus on identifying the intermediates and the sequence of steps involved in a reaction. For nucleophilic aromatic substitution on pyridine rings, the reaction is proposed to proceed through a high-energy anionic intermediate. stackexchange.com The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. stackexchange.com For reactions involving hydride transfer to quinolinium salts, kinetic and deuterium (B1214612) labeling experiments have suggested a mechanism involving an initial dearomative hydride addition, followed by enamine addition to an electrophile and a second hydride addition. acs.org In the context of C4-selective amination of pyridines, the reaction is believed to proceed through 4-pyridyl pyridinium salt intermediates. nih.gov
Kinetic studies are crucial for determining the rate-limiting step of a reaction. In many nucleophilic aromatic substitution reactions, the initial attack of the nucleophile to form the intermediate is the rate-determining step. masterorganicchemistry.comstackexchange.com Isotopic labeling studies can provide further insight into reaction mechanisms. nih.govnih.govplos.org For instance, kinetic isotope effects can help to determine whether a particular bond is broken in the rate-limiting step. science.gov For the N,N-diacylation of 2-aminopyrimidines with a related nitrobenzoyl chloride, the reaction proceeds through the formation and selective hydrolysis of a diacyl derivative. semanticscholar.org The characteristics of the transition state, such as the degree of charge development, can be inferred from Hammett plots, which correlate reaction rates with substituent electronic effects. researchgate.net
Photochemical and Photophysical Reactivity
The photochemical behavior of this compound is dictated by the interplay of the benzoylpyridine and nitroaromatic moieties. While specific photophysical parameters for the title compound are not extensively documented, its reactivity can be inferred from studies on analogous structures.
Excited State Properties and Decay Pathways
The photophysics of benzoylpyridines are generally similar to those of benzophenone, which is characterized by efficient intersystem crossing (ISC) from the initially populated singlet excited state (S1) to a lower-lying triplet state (T1) of n,π* character. core.ac.uk For 4-benzoylpyridine (B1666322), the lifetime and reactivity of its triplet state are very similar to those of benzophenone. core.ac.uk This suggests that upon photoexcitation, this compound likely forms a reactive triplet excited state.
However, the presence of the nitroaromatic group provides an efficient deactivation pathway for the excited state. Nitroaromatic compounds are well-known quenchers of luminescence, often through a process of photoinduced electron transfer (PET). researchgate.netacs.orgmdpi.com In this mechanism, the electron-rich excited state of a fluorophore can transfer an electron to the electron-deficient nitroaromatic compound, leading to non-radiative decay. mdpi.com For this compound, the excited benzoyl moiety can be quenched intramolecularly by the nitro group. This PET process is expected to be a dominant decay pathway, resulting in a low or negligible luminescence quantum yield.
Studies on related N-benzoylindoles have shown that they can display long-lived phosphorescence at room temperature, indicative of a reactive triplet excited state that can be harnessed for photoredox reactions. rsc.org While this points to the potential for a triplet state in the benzoyl structure, the integrated nitro group in this compound likely makes its lifetime very short due to efficient quenching.
Electrochemical Behavior and Redox Chemistry
The electrochemical properties of this compound are characterized by multiple redox events, primarily reductions, owing to the presence of several electron-accepting groups.
Oxidation and Reduction Potentials
| Derivative | Observed Redox Events | Key Findings | Reference |
|---|---|---|---|
| 4-(4-Nitrobenzoyl)-N-methylpyridinium | Multiple one-electron reductions | The 4-nitrobenzoyl moiety is reduced before the second reduction of the benzoylpyridinium core. | researchgate.net |
| 4-(4-Nitrobenzoyl)-N-benzylpyridinium | Multiple reversible, one-electron reductions | The nitro group undergoes reduction before the second reduction of the 4-benzoylpyridinium system. | researchgate.net |
Voltammetric Analysis of Redox Processes
Cyclic voltammetry studies of N-alkylated derivatives of this compound in anhydrous acetonitrile (B52724) reveal a complex series of redox processes. researchgate.netresearchgate.net For comparison, 4-benzoyl-N-methylpyridinium cations typically show two well-separated, chemically reversible one-electron reductions. researchgate.netresearchgate.net The first reduction neutralizes the pyridinium ring, and the second reduces the carbonyl group. researchgate.net
Computational and Theoretical Investigations of 4 4 Nitrobenzoyl Pyridine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic nature of molecules. These methods can predict molecular geometries, energies, and various other properties with a high degree of accuracy.
Density Functional Theory (DFT) Studies of Optimized Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. A typical DFT study on 4-(4-Nitrobenzoyl)pyridine would involve geometry optimization to find the lowest energy conformation of the molecule. This process determines bond lengths, bond angles, and dihedral angles that correspond to a stable structure.
Theoretically, the optimized structure would likely exhibit a non-planar arrangement, with a significant dihedral angle between the pyridine (B92270) and the nitrophenyl rings due to steric hindrance. The bond lengths within the aromatic rings would be expected to show values intermediate between single and double bonds, characteristic of aromatic systems. The presence of the electron-withdrawing nitro group and the carbonyl bridge would influence the electronic distribution and geometry of the entire molecule.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (Note: This table is illustrative and not based on published experimental or computational data.)
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.22 |
| C-N (nitro) | ~1.48 | |
| N-O (nitro) | ~1.23 | |
| C-C (inter-ring) | ~1.50 | |
| Bond Angles (°) | O-C-C (carbonyl) | ~120 |
| C-C-N (nitro) | ~118 |
| Dihedral Angle (°) | Pyridine-Benzene | 40-60 |
Ab Initio and Semi-Empirical Approaches
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. An ab initio geometry optimization would provide a valuable comparison to DFT results.
Semi-empirical methods (e.g., AM1, PM3) are less computationally intensive and are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. These methods are well-suited for preliminary calculations on larger molecules to obtain an initial understanding of the molecular structure before employing more rigorous methods.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, being the lowest energy empty orbital, relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, it is anticipated that the HOMO would be localized primarily on the pyridine ring, which is generally more electron-rich than the nitrophenyl moiety. Conversely, the strong electron-withdrawing nature of the nitro group would cause the LUMO to be predominantly located on the nitrobenzene (B124822) part of the molecule.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This table is illustrative and not based on published computational data.)
| Molecular Orbital | Hypothetical Energy (eV) |
|---|---|
| HOMO | -7.0 to -6.0 |
| LUMO | -3.5 to -2.5 |
| Energy Gap (ΔE) | 3.5 to 2.5 |
Evaluation of Electrophilic and Nucleophilic Attack Sites
The distribution of the HOMO and LUMO provides insights into the likely sites for chemical reactions.
Nucleophilic Attack: Regions with a high density of the LUMO are susceptible to nucleophilic attack. For this molecule, the LUMO is expected to be concentrated on the nitro-substituted benzene (B151609) ring, particularly on the carbon atoms of the ring and the nitrogen atom of the nitro group.
Electrophilic Attack: The sites most prone to electrophilic attack are those with the highest HOMO density. This is predicted to be the nitrogen atom of the pyridine ring and the carbon atoms within the pyridine ring.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the pyridine ring. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the aromatic rings and near the carbon atom of the carbonyl group. The MEP map would visually confirm the predictions made by FMO analysis regarding the reactive sites of the molecule.
Conformational Analysis and Energy Landscape Mapping
A computational conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers. This is typically achieved by systematically rotating the single bonds on either side of the central carbonyl group, specifically the C-C bond connecting the carbonyl to the pyridine ring and the C-C bond connecting it to the nitrophenyl ring.
The key dihedral angles that would define the conformation are:
τ1 (Pyridine-Carbonyl): The angle between the plane of the pyridine ring and the plane of the carbonyl group.
τ2 (Carbonyl-Nitrophenyl): The angle between the plane of the carbonyl group and the plane of the nitrophenyl ring.
By calculating the relative energy at various increments of these dihedral angles using quantum mechanical methods like Density Functional Theory (DFT), an energy landscape map can be generated. The minima on this map correspond to the most stable, low-energy conformations of the molecule. For a molecule like this compound, one would expect to find that planar or near-planar conformations are disfavored due to steric hindrance between the ortho hydrogens of the aromatic rings. The most stable conformer would likely be a twisted structure where both rings are rotated out of the plane of the carbonyl group to minimize steric repulsion.
A representative data table for such an analysis would look like this:
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| Global Minimum | [Value] | [Value] | 0.00 |
| Local Minimum 1 | [Value] | [Value] | [Value] |
| Transition State | [Value] | [Value] | [Value] |
No specific experimental or theoretical data on the conformational analysis of this compound was found in the searched resources.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts for the hydrogen and carbon atoms in the pyridine and nitrophenyl rings would be compared to experimentally obtained spectra. Discrepancies between the calculated and experimental values can provide insights into solvent effects or dynamic processes not accounted for in the gas-phase calculations.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. These theoretical frequencies correspond to specific vibrational modes, such as the C=O stretch of the ketone, the N-O stretches of the nitro group, and the various C-H and C=C/C=N stretching and bending modes of the aromatic rings. These calculated frequencies are typically scaled to better match experimental FT-IR spectra.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions of a molecule. For this compound, the calculations would likely show intense π→π* transitions associated with the conjugated aromatic system and weaker n→π* transitions involving the non-bonding electrons of the carbonyl oxygen and nitro group oxygens. The calculated maximum absorption wavelengths (λmax) and oscillator strengths would be compared to an experimental UV-Vis spectrum.
A comparative data table would be structured as follows:
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹H NMR (ppm) | ||
| H-2', H-6' (Pyridine) | [Value] | [Value] |
| H-3', H-5' (Pyridine) | [Value] | [Value] |
| H-2, H-6 (Nitrophenyl) | [Value] | [Value] |
| H-3, H-5 (Nitrophenyl) | [Value] | [Value] |
| ¹³C NMR (ppm) | ||
| C=O (Carbonyl) | [Value] | [Value] |
| C-NO₂ (Nitrophenyl) | [Value] | [Value] |
| ...other carbons | [Value] | [Value] |
| IR (cm⁻¹) | ||
| ν(C=O) | [Value] | [Value] |
| νasym(NO₂) | [Value] | [Value] |
| νsym(NO₂) | [Value] | [Value] |
| UV-Vis (nm) | ||
| λmax (π→π) | [Value] | [Value] |
| λmax (n→π) | [Value] | [Value] |
No specific studies containing both predicted and experimental spectroscopic data for this compound were identified.
Investigation of Nonlinear Optical (NLO) Properties
The NLO properties of organic molecules are of great interest for applications in optoelectronics. This compound has structural features—an electron-donating pyridine ring (via its nitrogen lone pair) and a strong electron-withdrawing nitro group, connected by a π-conjugated system through the benzoyl moiety—that suggest it could exhibit significant NLO activity. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, a key factor for second-order NLO response.
Computational studies would typically calculate the first hyperpolarizability (β), a measure of the second-order NLO response. DFT calculations are commonly employed to determine the components of the β tensor. The results would indicate the potential of this molecule for applications such as frequency doubling of light.
A data table summarizing the calculated NLO properties would include:
| NLO Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | [Value] |
| Mean Polarizability (α) | [Value] |
| First Hyperpolarizability (β_tot) | [Value] |
No specific computational investigations on the nonlinear optical properties of this compound were found in the available literature.
Intermolecular Interactions and Supramolecular Chemistry of 4 4 Nitrobenzoyl Pyridine
Hydrogen Bonding Networks in Crystalline Architectures6.2. π-π Stacking Interactions and Aromatic Stacks in Solid State6.3. Co-crystallization and Adduct Formation with Complementary Molecules6.4. Crystal Engineering Strategies for Tailored Self-Assemblies6.5. Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Assessment of Interactions
This lack of information highlights a potential area for future research in the field of supramolecular chemistry and crystal engineering. A detailed structural analysis of 4-(4-Nitrobenzoyl)pyridine would provide valuable insights into the competitive nature of various intermolecular forces and contribute to the rational design of new materials with tailored properties.
Applications of 4 4 Nitrobenzoyl Pyridine in Advanced Chemical Research
As a Versatile Reagent and Building Block in Organic Synthesis
The reactivity of 4-(4-Nitrobenzoyl)pyridine, stemming from its distinct functional groups, allows it to serve as a foundational component for the construction of more complex molecular architectures.
Precursor for Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable starting material for their synthesis. nih.govopenmedicinalchemistryjournal.commdpi.com Its constituent parts can be chemically transformed to build new ring systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular reactions, can lead to the formation of various heterocyclic structures.
Research has demonstrated its utility in creating complex polycyclic systems. For example, it has been used in the one-step synthesis of 4-nitrophenyl(2-phenylquinolin-3-yl)methanone through a double functionalization of the quinoline (B57606) ring. researchgate.net Furthermore, derivatives of this compound have been employed in the synthesis of other nitrogen-containing heterocycles like 1,3-oxazolo[3,2-a]imidazo[4,5-b]pyridines. researchgate.net The pyridine (B92270) nitrogen itself can participate in cycloaddition reactions, leading to dearomatized heterocyclic skeletons such as spiro[indoline-3,2′-pyrrolo[1,2-a]quinolines]. acs.org
A notable application involves the synthesis of 2,6-bis(4-nitrobenzamido)pyridine, which can be further reduced to create diamine monomers essential for polymer synthesis. researchgate.net This highlights the role of this compound's precursor, 4-nitrobenzoyl chloride, in building complex heterocyclic ligands and monomers.
Reagent in Acylation, Alkylation, and Condensation Reactions
The electrophilic nature of the carbonyl carbon and the reactivity of the pyridine ring make this compound and its derivatives effective reagents in several key organic transformations.
Acylation: The related compound, 4-nitrobenzoyl chloride, is widely used as an acylating agent. science.gov It reacts with nucleophiles like amines and alcohols to introduce the 4-nitrobenzoyl group. For example, it has been used to acylate 2,6-diaminopyridine (B39239) to form 2,6-bis(4-nitrobenzamido)pyridine, a ligand for metal complexes. its.ac.id Similarly, it is used in the synthesis of 4-aminobenzoic acid esters of polyethylene (B3416737) glycol, which are valuable for protein modification. rsc.org
Alkylation: While direct alkylation using this compound is less common, the structurally similar 4-(p-nitrobenzyl)pyridine is a well-studied substrate for alkylation reactions. nih.gov The pyridine nitrogen acts as a nucleophile, reacting with various alkylating agents. The rate constants for these reactions have been determined, providing insights into the reactivity of the pyridine nucleus. nih.gov
Condensation Reactions: The carbonyl group of this compound can participate in condensation reactions. Its precursor, 4-nitrobenzoyl chloride, is used in condensation reactions with compounds like o-aminothiophenols to form benzothiazoles. mdpi.com Additionally, derivatives like (E)-1-(Pyridin-4-yl)ethan-1-one O-(4-nitrobenzoyl) oxime are synthesized through condensation reactions, highlighting the versatility of the 4-nitrobenzoyl moiety in forming new C-N bonds. mdpi.com
Role in Materials Science and Polymer Chemistry
The electronic and structural features of this compound make it an attractive component for the development of advanced materials with tailored properties.
Incorporation into Functional Polymers and Organic Frameworks
The ability to be transformed into bifunctional monomers allows for the integration of the this compound structural unit into larger macromolecular assemblies like polymers and porous organic frameworks (POFs). nih.govrsc.org
For instance, the reduction of the nitro group in 2,6-bis(4-nitrobenzamido)pyridine, synthesized from 4-nitrobenzoyl chloride, yields a diamine monomer. researchgate.net This monomer can then be polymerized with various dianhydrides to produce poly(pyridine thiourea-imide)s (PPTIs), which exhibit excellent thermal stability and flame retardant properties. researchgate.net
In the realm of Metal-Organic Frameworks (MOFs), the functional groups present in derivatives of this compound are crucial for building extended, porous structures. nih.govmdpi.com Ligands containing nitro groups can be incorporated into MOFs, and these groups can be subsequently modified post-synthetically to alter the properties of the framework. nih.gov While direct use of this compound as a primary linker is not extensively documented, its derivatives and related pyridine-based ligands are fundamental in constructing pillared-porphyrin frameworks and other coordination polymers. researchgate.net
| Material Type | Precursor/Monomer derived from 4-Nitrobenzoyl moiety | Key Properties of Resulting Material | Reference |
| Poly(pyridine thiourea-imide)s (PPTIs) | 2,6-bis(4-aminobenzamido)pyridine | High thermal stability, flame retardancy | researchgate.net |
| Functionalized Metal-Organic Frameworks (MOFs) | Ligands containing nitro groups | Tunable porosity, potential for post-synthetic modification | nih.gov |
| Pillared-Porphyrin Frameworks | Pyridyl-based linkers | Ordered porous structures, catalytic and optoelectronic properties | researchgate.net |
Design of Opto-electronic Materials
Organic materials with specific electronic properties are in high demand for applications in optoelectronics. researchgate.net The combination of an electron-donating pyridine ring and an electron-withdrawing nitrophenyl group in this compound suggests its potential as a building block for push-pull chromophores. These types of molecules are known to exhibit interesting optical and electronic properties, including nonlinear optical activity.
Research into related structures supports this potential. For example, polymers and small molecules based on tellurophenes have been explored for their optoelectronic applications. researchgate.net The design principles for organic optoelectronic materials often rely on creating molecules with significant charge transfer character, a feature inherent in the structure of this compound. researchgate.nettue.nl The incorporation of such units into polymers or as discrete molecules can lead to materials suitable for use in devices like organic solar cells and photodetectors. researchgate.net
Use in Coordination Chemistry as a Ligand for Metal Complexes
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordination site for a wide variety of metal ions. wikipedia.orgjscimedcentral.com The formation of metal complexes can significantly alter the electronic and steric properties of the ligand, leading to materials with novel catalytic, magnetic, or optical characteristics.
Research has shown that ligands derived from 4-nitrobenzoyl chloride, such as 2,6-bis(4-nitrobenzamido)pyridine, can form stable complexes with metal ions like Zn(II). its.ac.id In the resulting complex, the coordination is proposed to occur through the nitrogen atom of the amide group. its.ac.id
| Metal Ion | Ligand Derived From 4-Nitrobenzoyl Moiety | Proposed Coordination Site | Reference |
| Zn(II) | 2,6-bis(4-nitrobenzamido)pyridine | N-H amide | its.ac.id |
Synthesis and Structural Characterization of Metal Complexes
The pyridine nitrogen atom in this compound provides a potential coordination site for metal ions, classifying it as an N-donor ligand. While detailed reports on the synthesis and characterization of metal complexes specifically with this compound are not extensively available, the chemistry of the parent ligand, 4-benzoylpyridine (B1666322) (4bzpy), has been widely explored and provides a model for its expected behavior.
Research on 4-benzoylpyridine shows that it readily forms complexes with various transition metals, including iron(II), nickel(II), and zinc(II). mdpi.com The synthesis of these complexes is typically achieved through self-assembly methods, where a metal salt is reacted with the ligand in a suitable solvent mixture, such as water and alcohol. mdpi.com This has led to the formation of both discrete monomeric complexes and extended one-dimensional coordination polymers. mdpi.com
Examples of structurally characterized complexes with the parent 4-benzoylpyridine ligand include:
Monomeric Complexes : [Fe(4bzpy)₄(N₃)₂] and [Ni(4bzpy)₄(N₃)₂], where the central metal ion is in a slightly distorted octahedral coordination environment, coordinated to four 4-benzoylpyridine ligands and two terminal azido (B1232118) groups. mdpi.com
Polymeric Complexes : [Zn(4bzpy)₂(N₃)₂]n, which forms a one-dimensional coordination polymer where zinc ions are bridged by azido groups. mdpi.com
Mixed-Ligand Complexes : [Ni(NCS)₂(4-benzoylpyridine)₂(methanol)₂], an octahedral complex where the nickel(II) cation is coordinated by two 4-benzoylpyridine ligands, two methanol (B129727) molecules, and two terminally N-bonded thiocyanate (B1210189) anions. nih.gov
The structural data for a representative nickel(II) complex with the parent ligand 4-benzoylpyridine is presented below, illustrating the typical coordination behavior expected for this class of ligands.
| Parameter | Value for [Ni(4bzpy)₄(N₃)₂] |
|---|---|
| Chemical Formula | C₅₂H₄₀N₁₀NiO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Distorted Octahedral (NiN₆) |
| Ni-N(pyridine) Bond Lengths (Å) | 2.133(4), 2.180(4) |
| Ni-N(azide) Bond Length (Å) | 2.091(4) |
| Reference | mdpi.com |
Investigation of Ligand Binding Modes and Geometries
The binding mode of this compound in metal complexes is anticipated to occur primarily through its pyridine nitrogen atom, which acts as a Lewis base to coordinate to the metal center. wikipedia.org This monodentate N-donor behavior is well-established for the parent compound, 4-benzoylpyridine, which has been shown to participate in the formation of diverse coordination geometries. mdpi.comnih.gov
A survey of crystallographic data for 4-benzoylpyridine (4bzpy) reveals its versatility in forming various structural motifs.
| Complex Type | Metal Ion (M) | Coordination Environment | Reference |
|---|---|---|---|
| Discrete Monomer [M(NCS)₂(4bzpy)₄] | Co(II), Ni(II), Mn(II) | Octahedral | nih.gov |
| Discrete Monomer [M(NCS)₂(4bzpy)₂] | Zn(II), Cu(II) | Tetrahedral (Zn), Square-Planar (Cu) | nih.gov |
| Coordination Polymer [M(NCS)₂(4bzpy)₂]n | Cd(II), Co(II), Ni(II) | Octahedral (bridged by NCS⁻) | nih.gov |
| Discrete Monomer [Fe(4bzpy)₄(N₃)₂] | Fe(II) | Octahedral | mdpi.com |
These examples show that pyridine-based ligands like 4-benzoylpyridine can lead to four-coordinate (tetrahedral or square-planar) or six-coordinate (octahedral) complexes. nih.gov The presence of the electron-withdrawing nitro group in this compound would be expected to decrease the basicity of the pyridine nitrogen, potentially influencing the strength of the metal-ligand bond compared to the unsubstituted parent ligand.
Development of Advanced Analytical Methodologies in Chemical Research
Specific advanced analytical methodologies centered on the use of this compound as a reagent are not prominently described in the literature. However, it is important to distinguish it from a structurally similar compound, 4-(4-nitrobenzyl)pyridine (B86830) (NBP), which has a well-established role in analytical chemistry. NBP, which contains a methylene (B1212753) (-CH₂-) bridge instead of a carbonyl (-CO-) group, is a widely used chromogenic reagent for the colorimetric determination of alkylating agents. nih.govumich.edu The method relies on the alkylation of the pyridine nitrogen of NBP, which, upon addition of a base, produces a colored product that can be quantified spectrophotometrically. umich.edu
While this compound is not used in this specific test, general analytical techniques are applicable for its detection and quantification based on its chemical structure. The presence of aromatic rings, a carbonyl group, and a nitro group makes the compound amenable to standard analytical methods used for organic and nitroaromatic compounds. cdc.gov
Applicable analytical methodologies include:
High-Performance Liquid Chromatography (HPLC): Coupled with an ultraviolet (UV) detector, HPLC is a standard method for the separation and quantification of nitroaromatic compounds, as the nitrobenzoyl and pyridine moieties provide strong UV absorbance. cdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the identification and quantification of this compound, providing both retention time information for separation and a mass spectrum for structural confirmation. cdc.gov
Spectrophotometry: The inherent chromophores in the molecule allow for its direct detection and quantification using UV-Vis spectrophotometry. cdc.gov
These established methods are routinely used for the analysis of a wide range of organic compounds and would be suitable for research involving this compound. cdc.gov
Future Research Directions and Unexplored Avenues for 4 4 Nitrobenzoyl Pyridine
Integration with Emerging Research Fields in Organic and Supramolecular ChemistryPyridine moieties are valuable components in supramolecular chemistry due to their ability to participate in hydrogen bonding and metal coordination. If synthesized and studied, 4-(4-Nitrobenzoyl)pyridine could be a candidate for constructing complex host-guest systems, self-assembled monolayers, or molecular cages. Its rigid structure and specific functional groups could direct the formation of unique supramolecular architectures.
However, it must be reiterated that the above points are speculative projections based on general trends in pyridine (B92270) chemistry. Without dedicated research on this compound, these avenues remain unexplored. The absence of specific data in the current body of scientific literature prevents a detailed and authoritative discussion on its future research directions.
Q & A
Basic: What are the key chemical properties of 4-(4-Nitrobenzoyl)pyridine critical for experimental design?
Answer:
this compound (CAS 1083-48-3) exhibits properties essential for experimental planning:
These properties dictate storage conditions (e.g., amber vials, inert atmospheres) and solvent selection for reactions. Its nitro group necessitates careful handling to avoid unintended redox reactions during synthesis .
Advanced: How can crystallographic data contradictions be resolved when analyzing this compound derivatives?
Answer:
Crystallographic challenges, such as non-merohedral twinning or centrosymmetric ambiguities, are common in nitroaromatic compounds. Key strategies include:
- SHELX Suite : Use SHELXL for refinement, leveraging its robust handling of twinned data via the BASF factor (e.g., refined BASF = 0.3201 in co-crystals) .
- Enantiomorph-Polarity Parameters : Apply Flack’s x parameter over Rogers’s η to avoid false chirality-polarity indications in near-centrosymmetric structures .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N⁺—H⋯O sulfonate bonds) to validate packing motifs .
For example, in 4-(4-Nitrobenzyl)pyridinium 5-sulfosalicylate, dihedral angles (82.7°) and hydrogen-bonded cyclic motifs (R₂²(16)) resolved structural ambiguities .
Basic: What spectroscopic methods utilize this compound for detecting alkylating agents?
Answer:
The compound is a chromogenic probe for alkylating agents (e.g., phosgene) via nucleophilic substitution reactions. Methodological steps include:
Reaction Setup : Mix the compound with the sample in acetone, exploiting its solubility .
Colorimetric Detection : Alkylation at the pyridine nitrogen generates a colored adduct, measurable via UV-Vis at λₐᵦₛ ~400–500 nm.
Quantification : Compare absorbance against calibration curves for phosgene or other alkylators .
This method is favored for its specificity in complex matrices, though interference from competing nucleophiles (e.g., thiols) requires controlled pH .
Advanced: What synthetic strategies mitigate nitro-group instability in this compound derivatives?
Answer:
The nitro group’s redox sensitivity demands tailored approaches:
- Nitration Optimization : Use mixed HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration. For example, nitrating 4-(4-chlorophenyl)pyridine yields 4-(4-chloro-3-nitrophenyl)pyridine with >90% regioselectivity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate nitro derivatives, avoiding prolonged exposure to light .
- Stabilization : Introduce electron-withdrawing groups (e.g., sulfonyl) para to the nitro group to reduce unintended reduction .
Basic: How is SHELX software applied in structural analysis of this compound complexes?
Answer:
SHELX programs are pivotal for small-molecule crystallography:
Data Integration : Use SHELXC/D for data reduction and phase determination .
Refinement : SHELXL refines atomic coordinates with constraints for anisotropic displacement parameters, critical for nitro-group distortions .
Validation : SHELXPRO generates hydrogen-bond tables and R-factors to assess model accuracy (e.g., R₁ < 0.05 for high-resolution data) .
In 4-(4-Nitrobenzyl)pyridinium salts, SHELXL resolved twinning via the TWIN command, refining a BASF factor of 0.3201 .
Advanced: How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
Answer:
The nitro group’s electron-withdrawing nature deactivates the pyridine ring, complicating metal-catalyzed couplings. Strategies include:
- Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate positions ortho to the nitro group, enabling Pd-catalyzed couplings .
- Redox-Active Ligands : Employ Cu(I)/bipyridine systems to mediate single-electron transfers, bypassing electron-deficient barriers .
For example, Suzuki-Miyaura couplings require elevated temperatures (80–100°C) and excess boronic acids to achieve moderate yields (~50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
